molecular formula C10H10N2O4S B1345211 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid CAS No. 89-36-1

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B1345211
CAS No.: 89-36-1
M. Wt: 254.26 g/mol
InChI Key: CWJQQASJVVAXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS No. 89-36-1) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₄S and a molecular weight of 254.26 g/mol . It features a pyrazolone ring fused to a benzenesulfonic acid group, making it a versatile building block in medicinal and materials chemistry.

Properties

IUPAC Name

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-7-6-10(13)12(11-7)8-2-4-9(5-3-8)17(14,15)16/h2-5H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJQQASJVVAXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044999
Record name 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-36-1
Record name 1-(4′-Sulfophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazoline G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazoline G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazoline G
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzenesulfonyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfonamide derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS No. Substituents/Modifications Melting Point (°C) Yield (%) Key Applications/Properties References
Target Compound (89-36-1) 3-Methyl, sulfonic acid Not reported - Heterocyclic building block
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (CAS Not specified) Sulfonamide group instead of sulfonic acid 122–124 75 Anti-inflammatory activity
4-(3-tert-Butyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (32) tert-Butyl, chlorophenyl 92–95 27 Kinase inhibitor candidate
4-(4-(hexyloxy)benzylidene)-3-methyl-5-oxo derivative (4a) Hexyloxy benzylidene 160–162 87 Analytical studies (NMR, MS)
4-(dimethoxybenzylidene)-3-methyl derivative (4e) 3,4-Dimethoxybenzylidene 180–182 - Cytotoxicity evaluation
4-(thiophen-2-ylmethylene)-3-methyl derivative (4f) Thiophene substituent 172–174 - Enhanced solubility in polar solvents
4-Chloro-3-(3-methyl-5-oxo)benzenesulfonic acid (88-76-6) Chloro at position 4 Not reported - Intermediate in dye synthesis
2,5-Dichloro-4-(3-methyl-5-oxo)benzenesulfonic acid (84-57-1) Dichloro substitution Not reported - Dye precursor (Solvent Yellow 93 analog)

Structural and Functional Analysis

  • Sulfonic Acid vs. Sulfonamide : Replacing the sulfonic acid group with sulfonamide (e.g., in ) increases hydrophobicity, improving membrane permeability for anti-inflammatory applications .
  • Benzylidene Modifications (4a, 4e–i): Aromatic extensions (e.g., naphthalene in 4i) increase molecular rigidity, affecting melting points and stacking interactions . Halogenation (88-76-6, 84-57-1): Chloro groups enhance electrophilicity, making these compounds reactive intermediates in dye synthesis .

Analytical and Characterization Techniques

  • HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for purity assessment, as demonstrated for related compounds .
  • Spectroscopic Data : ¹H/¹³C NMR and HRMS () are critical for confirming structural integrity .

Biological Activity

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid (CAS No. 89-36-1) is a compound with significant biological activity, particularly in the fields of cancer research and drug development. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀N₂O₄S
  • Molecular Weight : 254.26 g/mol
  • CAS Number : 89-36-1
  • Physical State : Solid
  • Storage Conditions : Store in a cool, dry place .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to significant pharmacological effects. It has been studied for its potential as an anticancer agent, particularly through the following mechanisms:

  • Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may inhibit microtubule assembly, disrupting mitotic spindle formation in cancer cells .
  • Apoptosis Induction : It has shown potential to induce apoptosis in cancer cell lines by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
  • Antiproliferative Activity : The compound exhibits selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells .

Biological Activity Data

Activity TypeCell LineIC50 (μM)Mechanism of Action
AnticancerMDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization, apoptosis
AnticancerHepG2 (Liver)4.98 - 14.65Apoptosis induction
AntibacterialVariousNot specifiedInhibition of bacterial growth

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, on MDA-MB-231 and HepG2 cell lines. The results indicated significant growth inhibition at low concentrations, suggesting strong anticancer properties .
  • Mechanistic Insights : Further investigations revealed that the compound could enhance caspase-3 activity significantly at concentrations as low as 10 μM in MDA-MB-231 cells, indicating its role in promoting apoptosis through intrinsic pathways .
  • Comparative Analysis with Other Pyrazole Derivatives : In comparative studies with other pyrazole-containing compounds, this specific sulfonic acid derivative showed superior selectivity and potency against breast and liver cancer cells compared to non-cancerous cells .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting hydrazine derivatives (e.g., 4-hydrazinobenzenesulfonic acid hydrochloride) with α,β-unsaturated ketones under controlled conditions. For example:

  • Procedure : React 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with 4-hydrazinobenzenesulfonic acid hydrochloride in methanol under reflux. Purify via column chromatography (CH₂Cl₂/CH₃OH 50:2) to yield the product (27% yield). Key parameters include temperature control (~80°C) and stoichiometric ratios to minimize side reactions .
  • Optimization : Adjust pH and solvent polarity to enhance cyclization efficiency. Use spectroscopic monitoring (e.g., TLC) to track reaction progress.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • 1H/13C NMR : Critical for confirming the pyrazoline ring structure and sulfonic acid moiety. For example, the pyrazoline ring protons appear as distinct multiplets (δ 5.28 ppm for the CH group), while aromatic protons resonate between δ 7.3–7.9 ppm .
  • LC-MS/IR : LC-MS confirms molecular weight (m/z = 254.26 g/mol), while IR identifies functional groups (e.g., sulfonate S=O stretching at ~1200 cm⁻¹) .
  • Data Interpretation : Cross-reference with databases (e.g., Moldb, TCI Chemicals) to validate spectral assignments and rule out impurities .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Solubility : ~5 g/L in water at 20°C due to the sulfonate group’s hydrophilicity. Solubility decreases in organic solvents (e.g., <1 g/L in ethanol) .
  • Experimental Impact : Aqueous solubility facilitates biological assays (e.g., enzyme inhibition studies) but may require buffered solutions (pH 7–9) to prevent aggregation. For organic-phase reactions, use polar aprotic solvents (e.g., DMSO) with sonication .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic or biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The pyrazole ring’s electron-deficient nature (HOMO ≈ −6.5 eV) suggests susceptibility to nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases). The sulfonate group’s charge complements positively charged binding pockets, as seen in phosphodiesterase inhibition studies .
  • Validation : Compare computational results with experimental IC₅₀ values to refine models .

Q. How can contradictions in reported solubility or stability data be resolved?

  • Case Study : reports 5 g/L aqueous solubility, while other sources suggest variability due to pH or counterion effects (e.g., disodium salts enhance solubility).
  • Methodology :
    • Conduct controlled solubility tests at standardized pH (e.g., 7.4 using PBS).
    • Use dynamic light scattering (DLS) to detect aggregation.
    • Validate via HPLC to rule out degradation products .

Q. What strategies are effective for analyzing this compound’s role in azo dye applications or drug delivery systems?

  • Azo Dye Studies :
    • Synthesis : Couple with diazonium salts (e.g., 2-methoxy-5-methyl derivatives) to form stable azo linkages. Monitor reaction progress via UV-Vis (λmax ≈ 450 nm for azo chromophores) .
    • Applications : Use as a pH-sensitive probe in textiles or as a redox indicator in analytical chemistry .
  • Drug Delivery :
    • Functionalize the sulfonate group with PEG linkers to enhance biocompatibility.
    • Evaluate release kinetics in simulated physiological conditions (e.g., 37°C, pH 5.0–7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
Reactant of Route 2
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.